CDKI-73 - 1421693-22-2

CDKI-73

Catalog Number: EVT-263261
CAS Number: 1421693-22-2
Molecular Formula: C15H15FN6O2S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CDKI-73 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9). [, , , , , , , ] CDK9 plays a critical role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. [] CDKI-73 exhibits greater potency than the pan-CDK inhibitor flavopiridol and demonstrates high selectivity for leukemia cells over normal cells. [] It is orally bioavailable, facilitating sustained target inhibition in vivo. [, ] CDKI-73 is considered a promising therapeutic agent for various cancers, including acute myeloid leukemia (AML), ovarian cancer, and Ewing sarcoma. [, , , , , , , ]

Flavopiridol

Compound Description: Flavopiridol is a pan-cyclin-dependent kinase (CDK) inhibitor. [] It acts by inhibiting multiple CDKs, including CDK9, which is involved in transcriptional regulation.

Fludarabine

Compound Description: Fludarabine is a nucleoside analog used as a chemotherapeutic agent, primarily for treating hematological malignancies. [] It interferes with DNA synthesis and repair, ultimately leading to cell death.

Olaparib

Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. [] It disrupts DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination (HR), leading to cell death.

SAHA (Vorinostat)

Compound Description: SAHA (Vorinostat) is a histone deacetylase (HDAC) inhibitor. [] It inhibits HDAC enzymes, leading to increased histone acetylation and changes in gene expression.

Relevance: SAHA is structurally distinct from CDKI-73 and targets a different class of proteins, HDACs, involved in epigenetic regulation. Despite these differences, both compounds demonstrate efficacy against melanoma cells, including those that have become senescent and resistant to BRAF inhibitors. [] This suggests that combining CDKI-73 with HDAC inhibitors like SAHA may be a promising strategy for overcoming resistance to BRAF inhibitors in melanoma treatment.

MGCD0103 (Mocetinostat)

Compound Description: MGCD0103 (Mocetinostat) is another HDAC inhibitor with a similar mechanism of action to SAHA. []

Relevance: Like SAHA, MGCD0103 is structurally different from CDKI-73 but shares the ability to induce apoptosis and reduce the proliferation of both parental and drug-resistant melanoma cells. [] This supports the potential of combining CDKI-73 with HDAC inhibitors to target different cellular pathways and enhance the effectiveness of melanoma treatment.

Gossypol

Compound Description: Gossypol is a natural polyphenolic compound with a range of biological activities, including anti-cancer and male contraceptive effects. []

Relevance: Gossypol, a hydrophobic drug, was investigated alongside CDKI-73 for its encapsulation and release properties within pH-responsive polymeric micelles composed of PEG-b-PVP diblock copolymers. [] While not directly affecting CDKI-73's mechanism, this research aimed to optimize drug delivery systems for enhanced therapeutic efficacy.

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. [] It works by intercalating into DNA and inhibiting topoisomerase II, thereby interfering with DNA replication and transcription.

Relevance: Like Gossypol, Doxorubicin was studied alongside CDKI-73 for its encapsulation and release properties within PEG-b-PVP polymeric micelles. [] This research highlights the importance of optimizing drug delivery systems for enhancing the therapeutic efficacy of anti-cancer drugs like Doxorubicin and CDKI-73.

JQ1

Compound Description: JQ1 is a selective BET bromodomain inhibitor. [] It binds to bromodomains, protein domains that recognize acetylated lysine residues on histones, and disrupts their interaction with chromatin, thereby modulating gene expression.

Relevance: JQ1, similar to CDKI-73, induces apoptosis in Ewing sarcoma cells. [] Combining JQ1 with CDKI-73 showed synergistic effects in blocking the EWS-ETS transcriptional program, suggesting potential benefits of combining these drugs for treating Ewing sarcoma. []

Overview

CDKI-73, a novel compound, is classified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has garnered attention due to its selective cytotoxicity against cancer cells, particularly in chronic lymphocytic leukemia (CLL) and prostate cancer, while exhibiting minimal effects on normal cells. CDKI-73 has shown a favorable pharmacokinetic profile, with an oral bioavailability of approximately 56% in animal models, indicating its potential for therapeutic applications in oncology .

Source and Classification

CDKI-73 was developed as part of a series of substituted pyrimidine derivatives aimed at selectively inhibiting CDK9, which plays a crucial role in regulating transcriptional processes in cancer cells. The compound is classified under small-molecule inhibitors targeting specific kinases involved in oncogenic pathways. Its design was influenced by the need for more effective therapies that minimize off-target effects commonly associated with broader-spectrum kinase inhibitors like flavopiridol .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDKI-73 involves the formation of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. The process typically includes:

  1. Formation of the pyrimidine core: This is achieved through standard organic synthesis techniques involving condensation reactions.
  2. Substitution reactions: Functional groups are introduced to enhance selectivity and potency against CDK9.
  3. Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological testing.

The compound's efficacy was evaluated through various assays to assess its inhibitory activity against CDK9 and its impact on downstream transcriptional processes .

Molecular Structure Analysis

Structure and Data

CDKI-73's molecular structure features a thiazole ring and a pyrimidine core, contributing to its binding affinity for the ATP-binding site of CDK9. The specific arrangement of atoms allows for effective interaction with the kinase, inhibiting its activity.

Key structural data includes:

  • Molecular formula: C16H15N5OS
  • Molecular weight: 341.39 g/mol
  • Crystallographic studies have confirmed the binding interactions within the ATP pocket of CDK9, highlighting the importance of specific functional groups in enhancing selectivity .
Chemical Reactions Analysis

Reactions and Technical Details

CDKI-73 primarily acts by inhibiting the phosphorylation of serine residues on RNA polymerase II, specifically at serine 2. This inhibition disrupts transcriptional elongation, leading to decreased expression of anti-apoptotic proteins such as MCL1 and BCL2, which are crucial for cancer cell survival.

In vitro studies have demonstrated that treatment with CDKI-73 results in:

  1. Decreased phosphorylation of RNA polymerase II: This is indicative of reduced transcriptional activity.
  2. Downregulation of genes associated with cell survival: Notably, MCL1 levels drop significantly following treatment, promoting apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism by which CDKI-73 exerts its effects involves several key processes:

  1. Inhibition of CDK9 activity: By binding to the ATP pocket, CDKI-73 prevents CDK9 from phosphorylating target substrates.
  2. Reduction in anti-apoptotic protein levels: The inhibition leads to decreased transcription of MCL1 and other survival factors, facilitating apoptosis in malignant cells.
  3. Impact on oncogenic pathways: CDKI-73 has been shown to disrupt multiple signaling pathways critical for tumor growth and survival, making it a valuable candidate for combination therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDKI-73 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored away from light to prevent degradation.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity .

Applications

Scientific Uses

CDKI-73 has significant potential applications in cancer therapy:

  1. Treatment of Chronic Lymphocytic Leukemia: Its selective toxicity towards CLL cells makes it an attractive candidate for targeted therapies.
  2. Prostate Cancer Therapy: Recent studies indicate that CDKI-73 can effectively inhibit growth in prostate cancer models by targeting oncogenic transcriptional pathways .
  3. Combination Therapies: The compound shows promise when used alongside other chemotherapeutic agents, enhancing their efficacy while reducing side effects associated with traditional treatments .
Introduction to CDKI-73

Chemical Identity and Structural Properties of CDKI-73

CDKI-73 (also designated Asnuciclib or LS-007) is a synthetic small-molecule inhibitor with the chemical name 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide and CAS registry number 1620466-92-8 [1]. Its molecular formula is C₁₈H₁₉FN₆O₂S, corresponding to a molecular weight of 402.45 g/mol. Structurally, CDKI-73 features a heterocyclic core consisting of a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold substituted with a fluorine atom at the 5-position and a benzenesulfonamide group at the 3-position [3] [5]. This architecture facilitates ATP-competitive binding to kinase domains, with crystallographic studies confirming interactions with the gatekeeper residue Phe30 and ribose-binding pocket of CDK9 [4] [8]. The sulfonamide moiety enhances solubility and pharmacokinetic properties, contributing to oral bioavailability.

Table 1: Chemical Identity of CDKI-73

PropertyValue
IUPAC Name3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide
Molecular FormulaC₁₈H₁₉FN₆O₂S
CAS Number1620466-92-8
Molecular Weight402.45 g/mol
Chemical ClassN-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative

Discovery and Development as a Cyclin-Dependent Kinase (CDK) Inhibitor

CDKI-73 emerged from rational drug design efforts to overcome limitations of first-generation pan-CDK inhibitors like flavopiridol. Initial work focused on optimizing 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives using structure-activity relationship (SAR) analyses [3] [5]. Key modifications included:

  • 5-Position Substitution: Introduction of fluorine enhanced CDK9 binding affinity and selectivity [5].
  • Sulfonamide Addition: Improved pharmacological properties, achieving 56% oral bioavailability in murine models [3].
  • Kinase Selectivity Optimization: Iterative medicinal chemistry reduced off-target effects against non-transcriptional CDKs [5].

CDKI-73 was selected as the lead compound due to its superior in vitro potency (Ki = 3–4 nM against CDK9) and favorable pharmacokinetic profile, including sustained plasma concentrations after oral administration [1] [2]. Preclinical development prioritized its efficacy in hematological malignancies and solid tumors with high transcriptional dependencies.

Primary Targets: CDK9 and Broader Kinase Selectivity Profiles

CDKI-73 primarily inhibits CDK9 (cyclin-dependent kinase 9), the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. Key selectivity characteristics include:

  • High-Potency CDK9 Inhibition: Biochemical assays demonstrate Ki values of 3–4 nM, disrupting phosphorylation of RNA polymerase II (RNAPII) at serine 2 (Ser2-CTD) [1] [6]. This prevents transcriptional elongation of oncogenes like MYC, BCL2, and MCL1 [2] [6].
  • Secondary CDK Affinities: Inhibits CDK1 (Ki = 4 nM) and CDK2 (Ki = 3 nM) at similar potencies, but exhibits >100-fold selectivity over CDK4/6 [1] [4].
  • Off-Target Activities: Modest inhibition of Mnk/eIF4E signaling axis at higher concentrations (IC₅₀ >500 nM), affecting translational control [4] [8].
  • Rab11 Modulation: Recent studies identify it as a pharmacological inhibitor of Rab11 cargo delivery, impairing innate immune secretion pathways independently of CDK9 [10].

Table 2: Kinase Selectivity Profile of CDKI-73

Kinase TargetKi/IC₅₀ (nM)Functional Consequence
CDK9/Cyclin T13–4RNAPII Ser2 dephosphorylation
CDK1/Cyclin B4Mitotic dysregulation
CDK2/Cyclin E3G1/S cell cycle arrest
CDK7/Cyclin H500Reduced RNAPII Ser5 phosphorylation
Mnk1>500Suppressed eIF4E phosphorylation

Properties

CAS Number

1421693-22-2

Product Name

CDKI-73

IUPAC Name

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide

Molecular Formula

C15H15FN6O2S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)

InChI Key

GAIOPWBQKZMUNO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

CDKI-73; CDKI 73; CDKI73.

Canonical SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.